7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-4-carboxylic acid
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Overview
Description
7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-4-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This group is commonly used in organic synthesis to protect amines from unwanted reactions. The compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-4-carboxylic acid typically involves the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including acetonitrile and tetrahydrofuran (THF), under ambient or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-4-carboxylic acid undergoes several types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the naphthyridine ring or the Boc group.
Substitution: The Boc group can be selectively removed using strong acids like trifluoroacetic acid, leading to the formation of the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products Formed
The major products formed from these reactions include various derivatives of the naphthyridine ring, free amines, and oxidized or reduced forms of the original compound .
Scientific Research Applications
7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-4-carboxylic acid involves the protection of amine groups, which prevents them from participating in unwanted side reactions. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule .
Comparison with Similar Compounds
Similar Compounds
Phenylmethoxycarbonyl (Cbz): Another protecting group used for amines, stable under acidic and basic conditions but cleaved by catalytic hydrogenation.
Methoxycarbonyl: Less stable than the Boc group, making it less suitable for certain reactions.
Uniqueness
7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-4-carboxylic acid is unique due to the stability of the tert-butyl carbocation, which facilitates easy removal of the Boc group under mild acidic conditions. This makes it a preferred choice for protecting amines in complex synthetic routes .
Properties
Molecular Formula |
C14H18N2O4 |
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Molecular Weight |
278.30 g/mol |
IUPAC Name |
7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-1,7-naphthyridine-4-carboxylic acid |
InChI |
InChI=1S/C14H18N2O4/c1-14(2,3)20-13(19)16-7-5-9-10(12(17)18)4-6-15-11(9)8-16/h4,6H,5,7-8H2,1-3H3,(H,17,18) |
InChI Key |
SDIVNTVJBBXAPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C=CN=C2C1)C(=O)O |
Origin of Product |
United States |
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